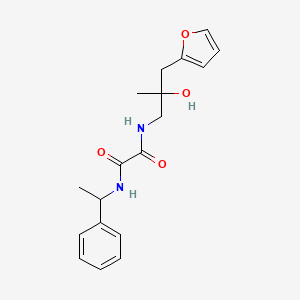

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

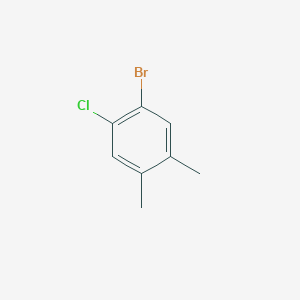

The molecular structure of this compound would likely show the oxalamide backbone, with the furan ring and phenylethyl group attached at the nitrogen atoms. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Oxalamides, furans, and phenylethyl groups each have characteristic reactions. Oxalamides, for example, can undergo hydrolysis to form oxalic acid and amines . Furans can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . Phenylethyl groups can participate in reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, oxalamides are solid at room temperature, and they may be soluble in polar solvents due to their ability to form hydrogen bonds . Furans are typically liquid and have a fruity aroma . The properties of the phenylethyl group would depend on the rest of the molecule .科学的研究の応用

Synthesis and Biological Activity

Research involving compounds structurally related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide has primarily focused on their synthesis and potential biological activities. For instance, studies have explored the synthesis of derivatives featuring furan-2-yl and phenylethyl groups, highlighting their analgesic and antibacterial properties. One such study reported the Claisen condensation reaction leading to compounds showing significant biological screening results for analgesic and antibacterial activity (Alena L. Oleshchuk et al., 2019).

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have shown to significantly enhance catalytic activities in chemical reactions. A study by Subhajit Bhunia et al. (2017) revealed that these compounds effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in pharmaceutical and synthetic chemistry (Subhajit Bhunia, S. Kumar, D. Ma, 2017).

Inhibition of NQO2 Enzyme

Further studies on analogs featuring furan-amidines have investigated their potential as inhibitors of the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Although the specific compound this compound was not directly mentioned, related furan amidines have demonstrated promising inhibitory effects on NQO2, indicating a potential therapeutic application (Soraya Alnabulsi et al., 2018).

Eco-friendly Corrosion Inhibition

Compounds with furan-2-yl structures have been evaluated for their role as eco-friendly corrosion inhibitors. Amino acid compounds incorporating furan-2-yl groups have shown effectiveness in protecting N80 steel from corrosion in acidic environments, suggesting an important application in materials science and engineering (M. Yadav, T. Sarkar, Taniya Purkait, 2015).

作用機序

将来の方向性

The future directions for this compound would depend on its applications. If it has potential as a drug, future research could focus on improving its potency, selectivity, and safety profile. If it’s a reagent or intermediate in chemical synthesis, future research could focus on developing more efficient or environmentally friendly synthetic routes .

特性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZQUYAGOVNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)

![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)

![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)

![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)